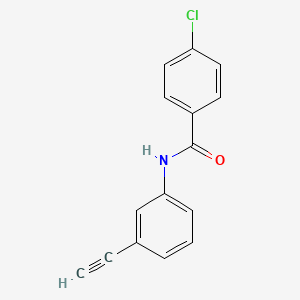

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H10ClNO . It has a molecular weight of 255.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H10ClNO . This indicates that it contains 15 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 255.7 . It has a melting point of 127-129 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Unique Properties

The synthesis of compounds involving chloro, ethynyl, and benzenecarboxamide moieties has been explored for their unique properties. For instance, the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane through the treatment of chloroalkyl ethene with elemental selenium demonstrates the potential for creating compounds with specific behaviors towards a range of reagents. These compounds exhibit distinctive IR, UV/vis, and NMR spectra, highlighting their applications in material science and chemical synthesis (Nakayama et al., 1998).

Advanced Polymer Materials

The development of advanced polymer materials using ethynylphenyl derivatives has shown significant promise. For example, hyperbranched conjugated poly(tetraphenylethene) demonstrates aggregation-induced emission, making it suitable for applications in fluorescent photopatterning, optical limiting, and explosive detection. The solubility, thermal stability, and unique optical properties of these materials underscore their potential in creating novel optoelectronic devices (Hu et al., 2012).

Environmental and Health Impact Studies

Research on chloroderivatives like 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide extends to environmental and health impact studies. The electron attachment and intramolecular electron transfer in unsaturated chloroderivatives provide insights into the environmental fate and toxicity of these compounds. Understanding the behavior of these molecules can aid in assessing potential risks and developing safer chemical processes (Modelli, 2003).

Catalytic Applications

The catalytic applications of compounds with chloro, ethynyl, and benzamide groups have also been explored. For instance, yttrium alkyl complexes with sterically demanding benzamidinate ligands have shown potential in ethene polymerization, highlighting the role of these compounds in polymer science and engineering. The ability to polymerize ethene to polyethene with narrow polydispersity indicates the efficiency of these catalytic systems (Bambirra et al., 2003).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives serve as a cornerstone in supramolecular chemistry, leveraging the self-assembly properties of benzamides for applications ranging from nanotechnology to biomedical fields. The versatility of these compounds allows for the creation of one-dimensional, nanometer-sized structures with potential in various technological and medical applications (Cantekin et al., 2012).

Propiedades

IUPAC Name |

4-chloro-N-(3-ethynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBCFKKNKKMUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)